molecular formula C11H16ClN B1355284 1,2,3,4-Tetrahydro-N-methyl-2-naphthalenamine hydrochloride CAS No. 22583-90-0

1,2,3,4-Tetrahydro-N-methyl-2-naphthalenamine hydrochloride

Cat. No.: B1355284
CAS No.: 22583-90-0
M. Wt: 197.7 g/mol
InChI Key: PQAPZLYBZRDKKF-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

1,2,3,4-Tetrahydro-N-methyl-2-naphthalenamine hydrochloride exhibits a complex nomenclature system that reflects its sophisticated molecular architecture and chemical heritage. The compound is officially registered under Chemical Abstracts Service number 22583-90-0, providing a unique identifier that facilitates precise chemical communication across research communities. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name explicitly describing the molecular framework and substitution pattern.

The molecular formula C₁₁H₁₆ClN indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, one chlorine atom, and one nitrogen atom, resulting in a molecular weight of 197.7 grams per mole. This composition reflects the addition of a methyl group to the amino nitrogen of the parent 1,2,3,4-tetrahydronaphthalen-2-amine structure, combined with hydrochloride salt formation. The compound also bears the alternative nomenclature 1,2,3,4-Tetrahydro-N-methyl-2-phthalemine hydrochloride and N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, demonstrating the flexibility inherent in chemical naming conventions.

The structural foundation of this compound rests upon the tetrahydronaphthalene scaffold, which consists of a benzene ring fused to a cyclohexane ring in a partially saturated naphthalene system. The parent compound 1,2,3,4-tetrahydronaphthalen-2-amine, with molecular formula C₁₀H₁₃N and molecular weight 147.22 grams per mole, serves as the fundamental building block. The transformation to the N-methyl derivative involves the addition of a methyl group to the amino nitrogen, creating a secondary amine structure that significantly influences the compound's chemical and biological properties.

Property Value
Chemical Abstracts Service Number 22583-90-0
Molecular Formula C₁₁H₁₆ClN
Molecular Weight 197.7 g/mol
Material Data Library Number MFCD09835331
Parent Compound Molecular Formula C₁₀H₁₃N
Parent Compound Molecular Weight 147.22 g/mol

The stereochemical considerations of this compound add another layer of complexity to its structural identity. The presence of a chiral center at the carbon bearing the amino group creates the possibility for enantiomeric forms, though the specific stereochemical designation is not explicitly stated in standard nomenclature. This aspect becomes particularly relevant when considering the compound's potential biological activities and interactions with chiral biological systems.

Historical Context in Tetrahydronaphthalene Chemistry

The development of tetrahydronaphthalene chemistry traces its origins to the fundamental understanding of naphthalene as an aromatic hydrocarbon and the subsequent exploration of its hydrogenated derivatives. Tetralin, chemically known as 1,2,3,4-tetrahydronaphthalene with molecular formula C₁₀H₁₂, emerged as a crucial intermediate in this chemical evolution. This partially hydrogenated derivative of naphthalene established the foundation upon which more complex tetralin-based compounds, including this compound, would eventually be developed.

The historical significance of tetralin production methods cannot be understated in understanding the evolution of this chemical family. The compound is traditionally produced through catalytic hydrogenation of naphthalene, typically employing nickel catalysts, though numerous variations have been evaluated throughout the development of the field. The challenge of controlling hydrogenation to achieve the desired partial saturation, while avoiding over-hydrogenation to decahydronaphthalene, required sophisticated understanding of catalytic processes and reaction conditions.

The Darzens tetralin synthesis, named after Auguste Georges Darzens in 1926, represents a pivotal development in the historical context of tetrahydronaphthalene chemistry. This classic named reaction enables the preparation of tetralin derivatives through intramolecular electrophilic aromatic substitution reactions of 1-aryl-pent-4-ene compounds using concentrated sulfuric acid. The development of this synthetic methodology provided researchers with alternative approaches to accessing tetralin-based structures beyond direct hydrogenation methods, expanding the synthetic possibilities for creating diverse derivatives.

The recognition of tetralin as a hydrogen-donor solvent marked another significant milestone in its historical development. This application, particularly in coal liquefaction processes, demonstrated the practical utility of tetrahydronaphthalene derivatives beyond academic interest. The compound functions as a source of hydrogen, which is transferred to coal during processing, making the partially hydrogenated coal more soluble and processable. This industrial application validated the importance of tetralin chemistry and provided economic incentives for continued research and development.

The evolution toward amino-substituted tetralin derivatives represents a natural progression in the historical development of this chemical family. The parent compound 1,2,3,4-tetrahydronaphthalen-2-amine, described as a member of tetralins, established the foundation for further functionalization through N-alkylation reactions. The transition from simple tetralin to amino-substituted derivatives opened new avenues for biological activity and pharmaceutical applications, fundamentally expanding the scope and significance of tetrahydronaphthalene chemistry.

Position in the Tetralin Derivative Classification System

The classification of this compound within the broader tetralin derivative system requires understanding of the hierarchical organization of these compounds based on structural features and functional group modifications. The compound occupies a specific position as a secondary amine derivative of the fundamental tetralin scaffold, representing one branch of the extensive tetralin derivative family tree.

At the foundational level, tetralin itself serves as the parent hydrocarbon with molecular formula C₁₀H₁₂, characterized as a partially hydrogenated derivative of naphthalene. This colorless liquid with a faint naphthalene-like smell establishes the basic structural framework upon which all derivative compounds are built. The tetralin classification system begins with this fundamental structure and branches out based on the nature, position, and number of substituents introduced to the basic scaffold.

The amino-substituted tetralin derivatives constitute a major subdivision within this classification system. The parent compound 1,2,3,4-tetrahydronaphthalen-2-amine represents the primary amine derivative, characterized by the introduction of an amino group at the 2-position of the tetralin ring system. This compound, with its molecular formula C₁₀H₁₃N and classification as a member of tetralins, establishes the foundation for secondary classification based on amino group modifications.

The progression to N-methylated derivatives represents the next level of classification specificity. This compound exemplifies this category through the introduction of a methyl group on the amino nitrogen, transforming the primary amine into a secondary amine structure. This modification significantly alters the compound's chemical properties, biological activity potential, and pharmacological characteristics compared to the parent primary amine.

Classification Level Compound Type Example Molecular Formula
Level 1 Parent Hydrocarbon Tetralin C₁₀H₁₂
Level 2 Primary Amine Derivative 1,2,3,4-tetrahydronaphthalen-2-amine C₁₀H₁₃N
Level 3 Secondary Amine Derivative N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine C₁₁H₁₅N
Level 4 Salt Formation This compound C₁₁H₁₆ClN

The salt formation aspect adds another dimension to the classification system. The hydrochloride salt represents a common approach to improving the solubility, stability, and handling characteristics of basic amine compounds. This modification does not alter the fundamental structural framework but significantly impacts the compound's physical properties and pharmaceutical utility. The formation of hydrochloride salts is particularly prevalent in pharmaceutical chemistry, where improved water solubility and crystalline stability are often required for drug development applications.

Properties

IUPAC Name

N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;/h2-5,11-12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAPZLYBZRDKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544258
Record name N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22583-90-0
Record name N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID60544258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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Preparation Methods

General Synthetic Approach

The synthesis of 1,2,3,4-Tetrahydro-N-methyl-2-naphthalenamine hydrochloride typically involves the reduction of a suitable precursor such as a tetrahydroisoquinoline derivative or a naphthalenone imine intermediate, followed by formation of the hydrochloride salt. The key steps include:

This method yields the hydrochloride salt with good purity and yield (e.g., 1.66 g from 3.10 g starting material).

Preparation via Imine Formation and Hydrogenation

A more detailed and industrially relevant method involves the formation of an imine intermediate followed by catalytic hydrogenation:

  • Imine formation : React 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with monomethylamine in a polar solvent such as dimethylformamide (DMF) or methylformamide. Acid catalysts like formic acid or acetic acid are used to facilitate the reaction. The imine product precipitates out due to low solubility and can be isolated by filtration.

  • Hydrogenation of imine : The isolated imine is hydrogenated using palladium on alumina catalyst (typically 3 wt.% Pd) under mild conditions (25–35°C, atmospheric or low pressure hydrogen). This step converts the imine to the corresponding amine, favoring the cis isomer with high selectivity and yield.

  • Isolation and purification : The amine base is isolated by solvent evaporation after washing with aqueous base to remove impurities and selective precipitants. The hydrochloride salt is then formed by acidification with hydrochloric acid at low temperature (~10°C), followed by filtration and drying to obtain the pure hydrochloride salt.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Reduction LiAlH4 in THF, reflux, 3 h Efficient reduction of tetrahydroisoquinoline ester
Imine formation 4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenone + monomethylamine, DMF solvent, acid catalyst (formic/acetic acid), 0–25°C, 10–30 h Slow crystallization of imine facilitates isolation
Hydrogenation Pd/alumina catalyst (3 wt.% Pd), H2 gas, 25–35°C, atmospheric pressure High cis/trans selectivity (~87% cis), low impurities
Salt formation HCl in 1,4-dioxane/diethyl ether or ethanol, 10–20°C Formation of hydrochloride salt with good crystallinity

Research Findings and Optimization

  • The hydrogenation step is critical for obtaining the desired stereochemistry. Using Pd/alumina catalyst under mild conditions yields a high cis isomer ratio (~87%) with minimal side products such as dechlorinated derivatives.

  • The choice of solvent in imine formation affects the crystallization and purity of the intermediate. DMF is preferred due to its ability to dissolve reactants and allow slow precipitation of the imine.

  • Acid catalysts in imine formation improve reaction rates and yields. Formic acid and acetic acid are commonly used and provide good control over the reaction.

  • The process avoids the need for water removal agents like titanium tetrachloride or molecular sieves, simplifying the procedure and reducing costs.

  • Purification steps involving washing with aqueous base and recrystallization in solvents like ethanol or isopropanol enhance the purity of the final hydrochloride salt.

Summary Table of Preparation Methods

Method Aspect Description Reference
Starting material tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate or 4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenone
Key intermediate Imine formed by reaction with monomethylamine
Reduction agent Lithium aluminium tetrahydride (LiAlH4)
Catalyst for hydrogenation Palladium on alumina (3 wt.% Pd)
Solvents used THF, DMF, 1,4-dioxane, diethyl ether, ethanol
Reaction temperature 0–35°C
Pressure Atmospheric or low hydrogen pressure
Yield and purity High yield (~87% cis isomer), low impurities

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-N-methyl-2-naphthalenamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in chemical synthesis and research.

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Properties
    • The compound is an intermediate in the synthesis of sertraline , a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression, obsessive-compulsive disorder, and panic disorder. The hydrochloride form enhances the solubility and bioavailability of sertraline .
    • Research indicates that sertraline is effective in treating postpartum depression without adverse effects on breastfeeding infants . A meta-analysis involving infants exposed to sertraline in utero found no significant adverse reactions .
  • Synthesis of Sertraline
    • The synthesis of 1,2,3,4-tetrahydro-N-methyl-2-naphthalenamine hydrochloride involves several steps:
      • Hydrogenation : The precursor compound undergoes hydrogenation to yield the desired hydrochloride salt .
      • Purification : The process allows for the isolation and purification of sertraline through crystallization techniques that enhance product yield and purity .
    • Various patents describe methods for synthesizing this compound with high stereoselectivity, optimizing the production process for pharmaceutical applications .

Case Studies and Research Findings

  • Clinical Studies on Sertraline
    • Clinical trials have demonstrated the efficacy of sertraline in treating major depressive disorders. For instance, a study reported that mothers taking sertraline during breastfeeding did not show any negative effects on their infants' development over a year .
    • Another study highlighted the safety profile of sertraline when administered to pregnant women, showing a low incidence of poor neonatal adaptation among infants exposed to the drug .
  • Synthesis Research
    • A novel method for synthesizing sertraline from 4-(3,4-dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine has been patented, emphasizing the importance of using specific catalysts and conditions to enhance yield .
    • Research has also focused on optimizing the hydrogenation process to achieve a higher selectivity for cis-isomers of sertraline, which are associated with improved therapeutic effects .

Chemical Properties and Structure

The chemical formula for this compound is C15H18ClNC_{15}H_{18}ClN. Its structure features a naphthalene ring system that contributes to its pharmacological activity. The molecular weight is approximately 255.77 g/mol.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-N-methyl-2-naphthalenamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, potentially inducing their release. This action is similar to that of certain antidepressants, suggesting its potential use in neuropharmacology .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

Compound Name Molecular Formula Substituent Position Key Features Reference
1,2,3,4-Tetrahydro-N-methyl-1-naphthalenamine hydrochloride C₁₁H₁₆ClN 1-position Similar structure but amine at position 1; altered steric effects and receptor interactions.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride C₁₁H₁₆ClN 1-position (methyl at 5) Methyl at 5-position on the ring; impacts electronic distribution and bioavailability.
7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride C₁₀H₁₃ClFN 2-position (F at 7) Fluorine substituent increases electronegativity, affecting binding affinity.

Key Differences :

  • Positional isomerism (e.g., 1- vs. 2-amine) alters steric hindrance and molecular interactions. For example, the 2-amine in the target compound may enhance binding to planar receptors compared to the 1-isomer .
  • Substituent type : Methyl groups (e.g., at position 5 in ) increase lipophilicity, whereas halogens like fluorine () enhance polarity and metabolic stability.

Functional Group Modifications

Compound Name Functional Group Biological Impact Reference
2-Amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride Acetamide Increased hydrogen bonding potential; altered pharmacokinetics.
N,N-Dimethyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride Dimethylamine Higher lipophilicity; reduced solubility compared to mono-methylated analogs.
(1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride Chlorine Bulkier substituent; may hinder receptor access but improve stability.

Key Differences :

  • Methyl vs. dimethyl amines : Dimethylation () reduces hydrogen-bonding capacity but increases membrane permeability.
  • Amine vs. acetamide : Acetamide derivatives () exhibit slower metabolic clearance due to steric protection of the amine group.

Stereochemical and Halogenated Derivatives

Compound Name Stereochemistry/Halogen Biological Activity Reference
(R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride R-configuration + F Enantioselective receptor binding; improved selectivity.
7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride Chlorine at 7 Enhanced oxidative stability but reduced solubility.
(S)-5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride S-configuration + Cl/OCH₃ Dual substituents modulate both electronic and steric properties.

Key Differences :

  • Stereochemistry : The R-configuration in improves target selectivity compared to racemic mixtures.
  • Halogen vs. methoxy : Chlorine () increases molecular weight and stability, whereas methoxy groups () enhance solubility through polarity.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Molecular Weight (g/mol) Reference
1,2,3,4-Tetrahydro-N-methyl-2-naphthalenamine hydrochloride Not reported Water-soluble 197.71
1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride 185–187 Alcohol-soluble 183.68
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine 137–139 Low polarity 285.84

Key Insights :

  • Higher molecular weight derivatives (e.g., cyclohexyl-substituted in ) exhibit lower aqueous solubility.
  • Hydrochloride salts generally improve water solubility, as seen in the target compound .

Biological Activity

1,2,3,4-Tetrahydro-N-methyl-2-naphthalenamine hydrochloride (commonly referred to as N-MTHA) is a chemical compound notable for its potential pharmacological applications. This compound is characterized by a tetrahydronaphthalene core and a methyl group attached to the nitrogen atom. Its molecular formula is C11H16ClN, with a molecular weight of approximately 201.71 g/mol. Research indicates that N-MTHA interacts significantly with various neurotransmitter systems, suggesting its relevance in treating psychiatric disorders.

Chemical Structure and Properties

N-MTHA features a unique structural configuration that contributes to its biological activity. The compound's structure can be summarized as follows:

Property Details
Molecular Formula C11H16ClN
Molecular Weight 201.71 g/mol
Structural Features Tetrahydronaphthalene core with a methyl group on nitrogen

Biological Activity

The biological activity of N-MTHA has been primarily attributed to its interactions with neurotransmitter receptors. Key findings include:

  • Serotonin Receptors : N-MTHA has been reported to interact with serotonin (5-HT) receptors, particularly influencing mood and anxiety pathways. This interaction suggests potential applications in treating mood disorders linked to serotonergic dysfunctions.
  • Dopamine Receptors : The compound also shows affinity for dopamine receptors, especially the D2 subclass. This interaction may have implications for conditions such as schizophrenia and other dopaminergic disorders.
  • Adrenoreceptors : N-MTHA may stimulate alpha or beta adrenoreceptors, further supporting its potential role in neuropharmacology.

Pharmacological Applications

The primary applications of N-MTHA include:

  • Psychiatric Disorders : Given its interactions with serotonin and dopamine systems, N-MTHA is being explored for its potential in treating various psychiatric conditions, including depression and anxiety disorders.
  • Antifungal Synthesis : N-MTHA serves as a building block in the synthesis of terbinafine, an antifungal medication used for treating skin and nail infections.

Case Studies and Research Findings

Research studies have highlighted the biological activity of N-MTHA through various experimental approaches:

Q & A

Q. How to analyze structural conformation using X-ray crystallography?

  • Answer : Grow single crystals via slow evaporation in ethanol/water (1:1). For similar amines, space groups like P2₁2₁2₁ with Z = 4 were observed. Refinement with SHELXL-97 achieved R-factors <0.04 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydro-N-methyl-2-naphthalenamine hydrochloride
Reactant of Route 2
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1,2,3,4-Tetrahydro-N-methyl-2-naphthalenamine hydrochloride

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